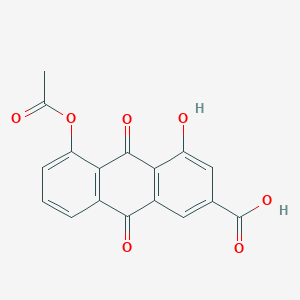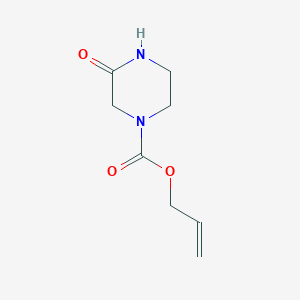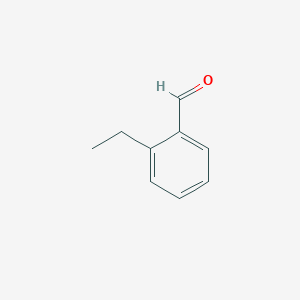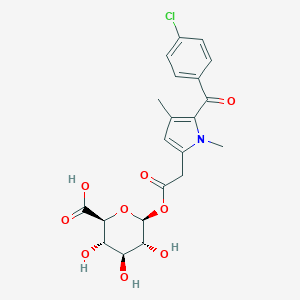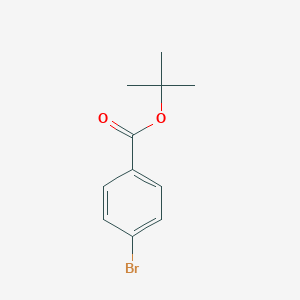
(+)-(3-Bromopropyl)boronsäure-Pinanediol-Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: is a boronic ester compound with the molecular formula C₁₃H₂₂BBrO₂ and a molecular weight of 301.03 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes the development of boron-containing drugs for cancer therapy.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
Target of Action
The primary targets of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester are various enzymes, particularly those bearing nucleophilic residues at their active sites . Boronic acids, including this compound, have been shown to be effective as inhibitors of these enzymes .
Mode of Action
The compound interacts with its targets through the formation of boronic esters. This process generally occurs at 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . The boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of the targeted enzymes. The formation of boronic esters from boronic acids and carbohydrate derivatives has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its boronic ester structure. The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted enzymes. By forming boronic esters with these enzymes, the compound can effectively inhibit their function .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the stability of both five- and six-membered trigonal esters formed with pinanediol and chromotropic acid, respectively, is insensitive to electronic effects but the electron-accepting substituents stabilize the hydroxocomplexes . Furthermore, the relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
Vorbereitungsmethoden
The synthesis of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester typically involves the reaction of 3-bromopropylboronic acid with pinanediol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: can be compared with other boronic esters, such as:
- Phenylboronic Acid Pinanediol Ester
- Methylboronic Acid Pinanediol Ester
- Ethylboronic Acid Pinanediol Ester
The uniqueness of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester lies in its specific structure, which includes a bromopropyl group. This structural feature allows for unique reactivity and applications compared to other boronic esters.
Eigenschaften
IUPAC Name |
(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLNKNUIWTYGB-KQXIARHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451892 |
Source


|
| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90084-37-0 |
Source


|
| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


